5-methyl-N,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
5-methyl-N,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound known for its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound belongs to the class of tetrazolo[1,5-a]pyrimidines, which are characterized by a fused ring system combining tetrazole and pyrimidine moieties.
Mechanism of Action
Target of Action
Compounds with a similar tetrazolo[1,5-a]pyrimidine core are known to exhibit a wide range of pharmacological activities .
Mode of Action
It’s synthesized from α,β-unsaturated carbonyl compounds and their synthetic equivalents in methanol in the presence of sodium methoxide . The spontaneous or specifically target oxidation of these derivatives gives rise to aromatic tetrazoloquinazolines .
Biochemical Pathways
The synthesis of derivative compounds with a tetrazolo[1,5-a]pyrimidine core is of considerable interest for both organic synthesis and medicinal chemistry .
Result of Action
Compounds with a similar tetrazolo[1,5-a]pyrimidine core are known to show a wide range of pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide typically involves a multi-component reaction. One common method is the three-component reaction of acetoacetanilides (such as 2-methylacetoacetanilide) with aromatic aldehydes and 5-aminotetrazole. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or methanol, often in the presence of a catalyst such as piperidine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the tetrazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, often requiring catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups into the aromatic rings or the tetrazole moiety, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-methyl-N,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with desirable properties.
Biology and Medicine
This compound has shown promise in medicinal chemistry, particularly as a potential antimicrobial agent. Studies have demonstrated its activity against various bacterial strains, making it a candidate for further development as an antibiotic .
Industry
In the industrial sector, this compound’s stability and reactivity make it suitable for applications in materials science, such as the development of new polymers or as a precursor in the synthesis of advanced materials.
Comparison with Similar Compounds
Similar Compounds
N,7-diaryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides: These compounds share a similar core structure but differ in the substitution patterns on the aromatic rings.
Tetrazolo[1,5-a]pyrimidines: A broader class of compounds with varying substituents that influence their chemical and biological properties.
Uniqueness
5-methyl-N,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of methyl and diphenyl groups enhances its stability and potential for diverse applications compared to other tetrazolo[1,5-a]pyrimidines.
Properties
IUPAC Name |
5-methyl-N,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c1-12-15(17(25)20-14-10-6-3-7-11-14)16(13-8-4-2-5-9-13)24-18(19-12)21-22-23-24/h2-11,16H,1H3,(H,20,25)(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHBOANKHBQJJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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